molecular formula C9H9BrF3NO B13587656 (r)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13587656
M. Wt: 284.07 g/mol
InChI Key: FCMGTYDCYSTMGU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative that contains the bromine and trifluoromethyl groups.

    Amination Reaction: The phenyl derivative undergoes an amination reaction to introduce the amino group at the desired position.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and drug development.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
  • ®-2-Amino-2-(3-bromo-5-(difluoromethyl)phenyl)ethan-1-ol

Uniqueness

The presence of the bromine and trifluoromethyl groups in ®-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-ol makes it unique compared to similar compounds. These groups enhance its reactivity and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

(2R)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

FCMGTYDCYSTMGU-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.